molecular formula C12H7ClF3NO3S B1391417 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonyl chloride CAS No. 1210732-06-1

4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonyl chloride

Cat. No. B1391417
M. Wt: 337.7 g/mol
InChI Key: HUFXZLMOGAFOEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been reported . Two procedures for the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one have been reported: a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .


Molecular Structure Analysis

The molecular structure of “4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonyl chloride” is represented by the formula C12H7ClF3NO3S .


Chemical Reactions Analysis

The reactivity of electron-rich and strongly deactivated pyrimidin-2 (1 H)-ones had no effect on the O-alkylation reaction . The reaction scope was evaluated by varying the substitution patterns in starting pyrimidin-2 (1 H)-ones and the trihalomethyl moiety (trifluoro- and trichloromethyl) in pyrimidines .


Physical And Chemical Properties Analysis

The unique physicochemical properties of the fluorine atom, which is part of the trifluoromethyl group in “4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonyl chloride”, contribute to its biological activities . Fluorine has the largest electronegativity (3.98) and a van der Waals radius of 1.47 Å .

Scientific Research Applications

Synthesis and Material Development

  • Synthesis of Pyridine and Fused Pyridine Derivatives : The compound has been used in the synthesis of various pyridine derivatives, which are key components in many pharmaceuticals and natural products. This includes the development of isoquinoline and pyrido[2,3-d]pyrimidine derivatives (Al-Issa, 2012).

  • Development of NIR-OLEDs : In organic light-emitting diodes (OLEDs), the compound is involved in the creation of cyclometallated platinum(II) complexes. These complexes exhibit unique properties, including efficient triplet luminescence and emission in the near-infrared region, which is crucial for the development of advanced OLEDs (Rossi et al., 2011).

  • Formation of Trifluoromethyl-substituted Pyridines : It's used in the chemical transformation of iodopyridines to trifluoromethyl pyridines. This is an important process in organic synthesis, providing access to a range of fluorinated pyridine compounds (Cottet & Schlosser, 2002).

Chemical and Biological Research

  • Characterization and Pharmacological Evaluation : The compound is crucial in the synthesis and characterization of new pyridine analogs. These analogs have been screened for various biological activities, including antibacterial properties (Patel & Patel, 2012).

  • Synthesis of Bifunctional Oligo-α-aminopyridines : Used in the synthesis of complex oligo-α-aminopyridine ligands and their copper(II) complexes. These compounds have potential applications in coordination chemistry and metal-organic frameworks (Hasan et al., 2003).

  • Molecular Docking and Antimicrobial Activity : It plays a role in the synthesis of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These compounds are examined for antimicrobial and antioxidant activities, contributing to the development of new pharmaceutical agents (Flefel et al., 2018).

Advanced Material Applications

  • Optically Active Poly(amide–imide)s Synthesis : The compound is utilized in the synthesis of optically active poly(amide–imide)s. These materials have significant applications in advanced material sciences, particularly in the creation of novel polymers with unique optical properties (Mallakpour et al., 2001).

  • Proton-induced Molecular Switches in Ru Complexes : In the design of proton-induced molecular switches, the compound is used to synthesize dinuclear Ru complexes. These complexes can change their properties in response to external stimuli like pH changes, which is crucial in the field of molecular electronics (Haga et al., 2003).

  • Metal-Organic Framework Structures : The compound is involved in forming 2D and 3D metal-organic frameworks (MOFs), which are pivotal in material chemistry for applications such as catalysis, gas storage, and separation technologies (Ghosh & Bharadwaj, 2004).

Future Directions

Trifluoromethylpyridines, such as “4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonyl chloride”, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

4-[6-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3NO3S/c13-21(18,19)9-6-4-8(5-7-9)20-11-3-1-2-10(17-11)12(14,15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFXZLMOGAFOEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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